molecular formula C18H12FN3OS B2439526 N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide CAS No. 1427787-40-3

N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide

Cat. No.: B2439526
CAS No.: 1427787-40-3
M. Wt: 337.37
InChI Key: IEOHKOURBNIBCK-UHFFFAOYSA-N
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Description

N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a fluorophenyl group, a thiazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Formation of the Benzamide Moiety: The benzamide group can be formed by reacting an amine with a benzoyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the cyano group with the fluorophenylmethyl group and the thiazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: Shares a similar cyano and fluorophenyl structure.

    4-Fluoroaniline: Contains a fluorophenyl group but lacks the thiazole and benzamide moieties.

    2-Fluorobenzonitrile: Similar fluorophenyl and cyano groups but lacks the thiazole and benzamide structures.

Uniqueness

N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and benzamide moiety differentiate it from other similar compounds, potentially offering unique reactivity and bioactivity profiles.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-15-4-2-1-3-14(15)16(9-20)22-18(23)13-7-5-12(6-8-13)17-10-24-11-21-17/h1-8,10-11,16H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOHKOURBNIBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=C(C=C2)C3=CSC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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